molecular formula C8H8ClNO2S B12321869 2-(2-Chlorophenyl)ethene-1-sulfonamide

2-(2-Chlorophenyl)ethene-1-sulfonamide

Katalognummer: B12321869
Molekulargewicht: 217.67 g/mol
InChI-Schlüssel: LKIHLZCCUSLXAD-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- is an organic compound with the molecular formula C8H8ClNO2S It is a derivative of ethenesulfonamide, where the ethenesulfonamide moiety is substituted with a 2-chlorophenyl group in the (E)-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzenesulfonyl chloride with ethene in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethenesulfonamide, 2-(2-bromophenyl)-, (E)
  • Ethenesulfonamide, 2-(2-fluorophenyl)-, (E)
  • Ethenesulfonamide, 2-(2-methylphenyl)-, (E)

Uniqueness

Ethenesulfonamide, 2-(2-chlorophenyl)-, (E)- is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can enhance the compound’s lipophilicity and binding affinity, making it a valuable candidate for various applications .

Eigenschaften

Molekularformel

C8H8ClNO2S

Molekulargewicht

217.67 g/mol

IUPAC-Name

(E)-2-(2-chlorophenyl)ethenesulfonamide

InChI

InChI=1S/C8H8ClNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+

InChI-Schlüssel

LKIHLZCCUSLXAD-AATRIKPKSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=C/S(=O)(=O)N)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.